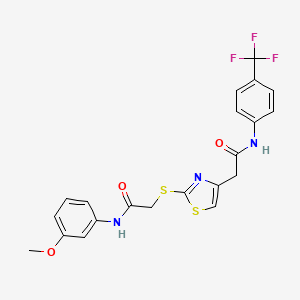
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O3S2 and its molecular weight is 481.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anti-cancer and neuroprotective applications. This article provides a detailed review of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its diverse biological activities, including anti-cancer properties.
- Trifluoromethyl Group : Enhances lipophilicity and can influence the compound's interaction with biological targets.
- Methoxy Group : Often associated with increased bioactivity and stability.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiazole have been tested against various cancer cell lines, demonstrating promising results.
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 | High |
| This compound | MCF7 (Breast Cancer) | TBD | TBD |
Research indicates that the presence of electron-withdrawing groups (like trifluoromethyl) enhances the cytotoxicity of thiazole-containing compounds. In a study by Evren et al. (2019), novel thiazole derivatives showed selective toxicity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with one compound demonstrating an IC50 value of 1.98 µg/mL against A549 cells .
Neuroprotective Effects
The thiazole moiety has also been linked to neuroprotective effects. Compounds containing thiazole rings have been shown to provide seizure protection in animal models. For instance, a related thiazole compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases.
- Neuroprotective Pathways : The compound may modulate neuroprotective pathways, reducing oxidative stress and inflammation.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that modifications in the thiazole structure significantly impacted cytotoxicity levels. The findings suggested that the introduction of a methoxy group at the para position enhanced activity against breast cancer cells (MCF7).
- Animal Models : In vivo studies using rodent models demonstrated that compounds similar to this compound exhibited significant protective effects against induced seizures, suggesting potential therapeutic applications in epilepsy .
特性
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c1-30-17-4-2-3-15(9-17)26-19(29)12-32-20-27-16(11-31-20)10-18(28)25-14-7-5-13(6-8-14)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNYBIRTLBJKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














